3-ethyl-4-methyl-4H-1,2,4-triazole
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and more .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the condensation of thiosemicarbazides and hydrazides . Another method involves the oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of “3-ethyl-4-methyl-4H-1,2,4-triazole” would include additional ethyl and methyl groups attached to this ring.Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For example, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone .Scientific Research Applications
Antimicrobial and Antifungal Agents
1,2,4-Triazole derivatives, including compounds related to 3-ethyl-4-methyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial and antifungal properties. This includes research on new S-substituted derivatives of 1,2,4-triazole-3-thiols, which have shown significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activities (Karpun & Polishchuk, 2021).
Corrosion Inhibition
Studies have also explored the use of triazole derivatives as corrosion inhibitors. For instance, triazole derivatives have been investigated for their inhibition effects on the corrosion of metals such as copper in acidic environments. These studies have shown that triazole compounds can act as effective cathodic type inhibitors, suggesting their potential application in industrial corrosion protection (Sudheer & Quraishi, 2013).
Pharmacological Properties
In pharmacology, 1,2,4-triazole derivatives have been studied for various therapeutic effects. For example, certain triazole derivatives have been explored for their potential anti-inflammatory, antifungal, and antiviral properties. This includes the synthesis and evaluation of compounds like 4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives, which have been tested for effects on the central nervous system (CNS) in animal models (Maliszewska-Guz et al., 2005).
Material Science and Chemistry
In material science and chemistry, triazole derivatives have been used for studying the molecular structure, electronic properties, and vibrational spectra of compounds. Such studies often aim to understand the mechanisms of biological activity and can also contribute to the development of materials with specific properties like luminescence and nonlinear optical properties (Abdul-Malek S. Al-Tamimi et al., 2014).
Mechanism of Action
Target of Action
It’s known that triazole derivatives, in general, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
For instance, some triazole derivatives have been found to interact with metal surfaces, displacing water molecules on the surface, and forming a protective film . This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom in the triazole ring, which can interact with d-orbitals of any metal .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The solubility of similar triazole derivatives in various solvents like acetone has been reported , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and corrosion inhibition effects .
Action Environment
The action of 3-ethyl-4-methyl-4H-1,2,4-triazole can be influenced by various environmental factors. For instance, the corrosion inhibition effect of similar triazole derivatives has been found to be influenced by the pH of the solution . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWYJGTTKUYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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